

Technical Guide: Synthesis and Characterization of 2-(2-Bromoethoxy)propane

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Compound of Interest

Compound Name: 2-(2-Bromoethoxy)propane

Cat. No.: B1275696

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **2-(2-Bromoethoxy)propane**, a key intermediate in various organic syntheses. This document outlines a detailed experimental protocol for its preparation and summarizes its known physical and spectroscopic properties.

Introduction

2-(2-Bromoethoxy)propane (CAS No. 54149-16-5) is a haloether of interest in organic synthesis, serving as a versatile building block for the introduction of the isopropoxyethyl moiety. Its structure, featuring a reactive bromine atom and an ether linkage, allows for a variety of chemical transformations, making it a valuable intermediate in the development of novel pharmaceutical compounds and other complex organic molecules.

Synthesis of 2-(2-Bromoethoxy)propane

The synthesis of **2-(2-Bromoethoxy)propane** is most commonly achieved through the bromination of 2-isopropoxyethanol using phosphorus tribromide (PBr_3). This reaction is a standard method for converting primary alcohols to the corresponding alkyl bromides.

Experimental Protocol

Reaction Scheme:

Materials:

- 2-Isopropoxyethanol
- Phosphorus tribromide (PBr_3)
- Hexane
- Water
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas (for inert atmosphere)

Equipment:

- Two-necked round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Syringe
- Septum
- Separatory funnel
- Rotary evaporator

Procedure:

- A two-necked flask equipped with a reflux condenser, a magnetic stirring bar, and a septum is charged with 2-isopropoxyethanol (1.0 eq).
- The system is placed under an inert atmosphere (e.g., argon).
- Phosphorus tribromide (0.33 eq) is added slowly dropwise via syringe. An exothermic reaction will occur, potentially causing a slight reflux.

- The reaction mixture is stirred at room temperature for 24 hours.
- Upon completion, the reaction is carefully quenched by the addition of water.
- The mixture is transferred to a separatory funnel and extracted with hexane.
- The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to afford **2-(2-Bromoethoxy)propane** as a colorless oil.

Yield:

A typical reported yield for this reaction is approximately 34%.

Characterization of 2-(2-Bromoethoxy)propane

Thorough characterization is essential to confirm the identity and purity of the synthesized **2-(2-Bromoethoxy)propane**. The following tables summarize the key physical and spectroscopic data.

Physical Properties

Property	Value
Molecular Formula	C ₅ H ₁₁ BrO
Molecular Weight	167.04 g/mol
Appearance	Colorless oil
Boiling Point	148.7 °C (Predicted)
Density	1.26 g/cm ³ (Predicted)
CAS Number	54149-16-5

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is a crucial tool for confirming the structure of the product.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.78	Triplet (t)	2H	-O-CH ₂ -CH ₂ -Br
3.61	Multiplet (m)	1H	-CH-(CH ₃) ₂
3.42	Triplet (t)	2H	-O-CH ₂ -CH ₂ -Br
1.18	Doublet (d)	6H	-CH-(CH ₃) ₂

Note: As of the latest information, experimental ¹³C NMR, IR, and Mass Spectrometry data for **2-(2-Bromoethoxy)propane** are not readily available in public databases. The following are predicted data and typical spectral features expected for this compound based on its structure.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ) ppm	Assignment
~70-75	-CH-(CH ₃) ₂
~65-70	-O-CH ₂ -CH ₂ -Br
~30-35	-O-CH ₂ -CH ₂ -Br
~20-25	-CH-(CH ₃) ₂

Expected IR (Infrared) Spectroscopy:

Wavenumber (cm ⁻¹)	Assignment
2970-2850	C-H stretch (alkane)
1120-1085	C-O-C stretch (ether)
650-550	C-Br stretch (alkyl halide)

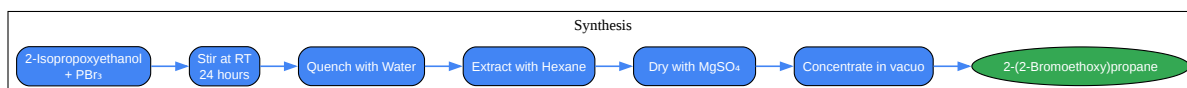
Expected Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br).

m/z	Assignment
166 & 168	$[M]^+$ Molecular ion peak
123 & 125	$[M - C_3H_7]^+$ Fragment from loss of isopropyl group
109 & 111	$[M - C_4H_7O]^+$
59	$[C_3H_7O]^+$ Isopropoxy fragment
43	$[C_3H_7]^+$ Isopropyl fragment (base peak)

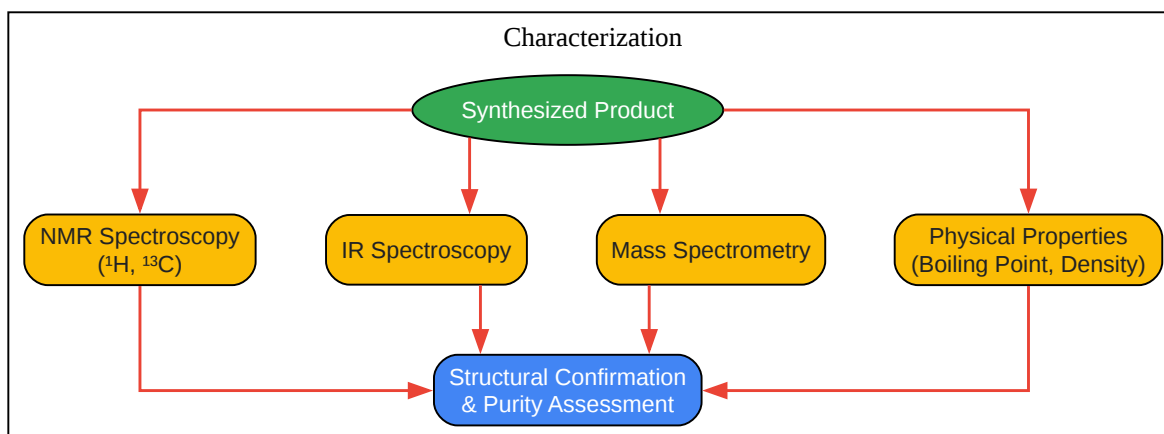
Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis and characterization workflows for **2-(2-Bromoethoxy)propane**.



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Caption: Synthesis workflow for **2-(2-Bromoethoxy)propane**.



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Caption: Analytical workflow for the characterization of **2-(2-Bromoethoxy)propane**.

Conclusion

This technical guide provides a detailed protocol for the synthesis of **2-(2-Bromoethoxy)propane** and a summary of its key characterization data. While a complete set of experimental spectroscopic data is not yet publicly available, the provided information and expected values serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further experimental investigation is encouraged to fully elucidate the spectroscopic properties of this compound.

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